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Compound of Interest

Compound Name: 1,3-Dibenzoylbenzene

Cat. No.: B181577

An In-depth Technical Guide on the Diarylketone Derivative, 1,3-Dibenzoylbenzene

This document serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development. It details the physicochemical properties, synthesis, and
potential biological relevance of 1,3-dibenzoylbenzene, a key diarylketone derivative.

Core Physicochemical and Spectroscopic Data

1,3-Dibenzoylbenzene, also known as m-dibenzoylbenzene, is an aromatic ketone with the
molecular formula C20H140:2. Its structure features a central benzene ring substituted at the 1
and 3 positions with benzoyl groups. This meta-substitution pattern influences its chemical
properties and three-dimensional conformation.

Physical and Chemical Properties

The key physical and chemical properties of 1,3-dibenzoylbenzene are summarized in the
table below, providing essential data for experimental design and compound handling.
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Property Value Reference

(3-benzoylphenyl)

IUPAC Name [1]
(phenyl)methanone
m-Dibenzoylbenzene,

Synonyms [1]
Isophthalophenone

CAS Number 3770-82-9

Molecular Formula C20H1402 [1]

Molecular Weight 286.32 g/mol

White to pale grey
Appearance . [2]
solid/powder

Melting Point 105-108 °C [2]

Solubility Sparingly soluble in water [2]
Orthorhombic, space group

Crystal Structure [2]
Pbca

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of 1,3-
dibenzoylbenzene. The following tables summarize its characteristic spectral data.

Table 1. 1H NMR Spectral Data
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Chemical Shift (8) ppm Multiplicity Assighment
8.15 t 1H, Ar-H
8.00 d 2H, Ar-H
7.85 d 4H, Ar-H
7.70 t 1H, Ar-H
7.55 t 2H, Ar-H
7.50 t 4H, Ar-H

(Note: Specific peak assignments can vary based on solvent and experimental conditions. Data
is interpreted from publicly available spectra.)

Table 2: 13C NMR Spectral Data

| Chemical Shift (&) ppm | Assignment | | :---| :--- | :--- | | 195.5 | C=0 (Ketone) | | 138.0 | Ar-C | |
137.5|Ar-C || 133.0 | Ar-CH | | 132.5 | Ar-CH | | 130.0 | Ar-CH | | 129.0 | Ar-CH | | 128.5 | Ar-
CH |

(Note: Data is interpreted from publicly available spectra from sources such as SpectraBase on
PubChem.)[1]

Table 3: FT-IR Spectral Data

| Wavenumber (cm~1) | Assignment | | :--- | :--- | :--- | | ~3060 | Aromatic C-H Stretch | | ~1660 |
C=0 Carbonyl Stretch | | ~1595, 1445 | Aromatic C=C Stretch | | ~1275 | C-C(=0)-C Stretch
and Bend | | ~700-800 | Aromatic C-H Bend (out-of-plane) |

(Note: Data is interpreted from publicly available spectra.)[1]

Table 4: Mass Spectrometry Data
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miz Interpretation

286 [M]*, Molecular lon

209 [M - CeHs] ™, Loss of a phenyl group

181 [M - CeHsCOQJ™*, Loss of a benzoyl group
105 [CeHsCO]*, Benzoyl cation

77 [CeHs]*, Phenyl cation

Experimental Protocols
Synthesis of 1,3-Dibenzoylbenzene via Friedel-Crafts
Acylation

The most common method for synthesizing 1,3-dibenzoylbenzene is the Friedel-Crafts
acylation of benzene with isophthaloyl chloride, using a Lewis acid catalyst such as aluminum
chloride (AICI3).[2]

Materials:

Isophthaloyl chloride (1.0 eq)

e Benzene (Anhydrous, solvent and reactant)
e Aluminum chloride (Anhydrous, 2.2 eq)

e Hydrochloric acid (concentrated)

e Sodium bicarbonate solution (5%)

e Dichloromethane (for extraction)

e Anhydrous magnesium sulfate

e Crushed ice

e Water
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Procedure:

e Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous benzene.

o Catalyst Addition: Anhydrous aluminum chloride (2.2 equivalents) is added to the benzene
with stirring under a nitrogen atmosphere. The mixture is cooled in an ice bath.

o Acyl Chloride Addition: Isophthaloyl chloride (1.0 equivalent), dissolved in a minimal amount
of anhydrous benzene, is added dropwise to the stirred suspension. The reaction is
exothermic, and the temperature should be maintained below 10°C during the addition.

o Reaction: After the addition is complete, the mixture is allowed to warm to room temperature
and then heated to a gentle reflux (around 70°C) for 4-7 hours, or until the evolution of HCI
gas ceases.

e Quenching: The reaction mixture is cooled to room temperature and then slowly poured onto
a large volume of crushed ice containing a small amount of concentrated hydrochloric acid.
This hydrolyzes the aluminum chloride complex.

o Workup: The mixture is transferred to a separatory funnel. The organic layer (benzene) is
separated. The agueous layer is extracted twice with dichloromethane.

e Washing: The combined organic layers are washed sequentially with water, 5% sodium
bicarbonate solution, and finally with brine.

e Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,
filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

« Purification: The resulting crude solid is purified by recrystallization from a suitable solvent
(e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure 1,3-dibenzoylbenzene.
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Caption: Experimental workflow for the synthesis of 1,3-dibenzoylbenzene.
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Potential Applications in Drug Development

Diarylketone scaffolds, such as that in 1,3-dibenzoylbenzene, are recognized as "privileged
structures” in medicinal chemistry due to their ability to interact with a wide range of biological
targets.

Diarylketones as p38 MAPK Inhibitors

A significant area of interest for diarylketone derivatives is the inhibition of p38 mitogen-
activated protein kinase (MAPK).[3] The p38 MAPK signaling pathway is a critical regulator of
inflammatory responses, and its over-activation is implicated in numerous diseases, including
rheumatoid arthritis, inflammatory bowel disease, and some cancers.

Inhibitors of p38 MAPK often feature a diaryl scaffold that can occupy the ATP-binding pocket
of the enzyme. Some inhibitors bind to an allosteric site, inducing a conformational change that
prevents ATP binding and kinase activation.[3] This allosteric inhibition can offer greater
selectivity compared to competitive ATP inhibitors.

The diagram below illustrates the general mechanism of p38 MAPK activation and its role in
producing inflammatory cytokines, representing a key pathway that diarylketone derivatives
may target.
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Caption: Simplified p38 MAPK signaling pathway targeted by diarylketone inhibitors.

While direct biological activity data for 1,3-dibenzoylbenzene as a p38 MAPK inhibitor is not
extensively published, its core structure represents a valuable starting point for medicinal
chemistry campaigns. Structure-activity relationship (SAR) studies on similar diarylketones
have shown that modifications to the peripheral phenyl rings can significantly impact potency
and selectivity.[4]
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Caption: Relationship between the structure and potential function of the core scaffold.

Conclusion

1,3-Dibenzoylbenzene is a well-characterized diarylketone derivative with established
synthetic routes and a solid foundation of physicochemical data. While its direct application in
drug development is not yet fully explored, its structural motif is highly relevant to the design of
kinase inhibitors, particularly for the p38 MAPK pathway. This technical guide provides the
foundational data and experimental context necessary for researchers to utilize 1,3-
dibenzoylbenzene as a key building block or starting point for novel therapeutic discovery
programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.1,3-Dibenzoylbenzene | C20H1402 | CID 77388 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 2. scientificlabs.co.uk [scientificlabs.co.uk]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b181577?utm_src=pdf-body-img
https://www.benchchem.com/product/b181577?utm_src=pdf-body
https://www.benchchem.com/product/b181577?utm_src=pdf-body
https://www.benchchem.com/product/b181577?utm_src=pdf-body
https://www.benchchem.com/product/b181577?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dibenzoylbenzene
https://www.scientificlabs.co.uk/product/carbonyl-compounds/392057-5G
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

« 3. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed
[pubmed.ncbi.nim.nih.gov]

e 4. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-
tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yljurea (BIRB 796) -
PubMed [pubmed.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [1,3-Dibenzoylbenzene: A Technical Guide for Drug
Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b181577#1-3-dibenzoylbenzene-as-a-diarylketone-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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